![molecular formula C8H10BNO2 B581017 6-(アミノメチル)ベンゾ[c][1,2]オキサボロール-1(3H)-オール CAS No. 1262279-06-0](/img/structure/B581017.png)
6-(アミノメチル)ベンゾ[c][1,2]オキサボロール-1(3H)-オール
概要
説明
6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is a boron-based compound with the CAS Number: 117098-93-8 . It has a molecular weight of 185.42 . The compound is recognized to possess potent pharmacological activities .
Synthesis Analysis
The synthesis of boron-based benzo[c][1,2]oxadiazoles and benzo[c][1,2]thiadiazoles involves two steps. The first step is a substitution reaction, followed by the hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Molecular Structure Analysis
The molecular structure of 6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is represented by the linear formula C7H9BClNO2 . The InChI Code for this compound is 1S/C7H8BNO2.ClH/c9-6-2-1-5-4-11-8 (10)7 (5)3-6;/h1-3,10H,4,9H2;1H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include substitution reactions followed by subsequent hydrolysis .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
抗がん作用
6-(アミノメチル)ベンゾ[c][1,2]オキサボロール-1(3H)-オール: は、有望な抗がん作用を示します。 研究者たちは、腫瘍の低酸素状態を標的にする、ホウ素ベースの新しいベンゾ[c][1,2,5]オキサジアゾールとベンゾ[c][1,2,5]チアジアゾールのシリーズを合成しました 。これらの化合物は、がん転移、血管新生、および薬剤耐性に重要な役割を果たす低酸素状態の腫瘍細胞を抑制するように設計されています。生物学的試験は進行中ですが、これらの薬剤はがん治療の可能性を秘めています。
注射可能なハイドロゲル
最近の研究では、6-アミノベンゾ[c][1,2]オキサボロール-1(3H)-オール (ABO) が注射可能なハイドロゲルの成分として使用されました。研究者たちは、ABO 連結ヒアルロン酸 (HA-ABO) と DA グラフトアルギン酸 (Alg-DA) を組み合わせて、優れた接着特性と自己修復能力を備えたハイドロゲルを作成しました。 この材料は出血量を大幅に減らし、創傷治癒や組織修復のための有望な候補となっています .
抗菌活性
化合物自体とは直接関係ありませんが、オキサゾールの誘導体(ベンゾ[c][1,2]オキサボロール-1(3H)-オールと構造的に類似)は、抗菌作用を示すことがわかっています。例えば、2-[2-(2,6-ジクロロフェニルアミノ)-フェニルメチル]-3-{4-[(置換フェニル)アミノ]-1,3-オキサゾール-2-イル-}キナゾリン-4(3H)オンが合成され、S. aureus、S. pyogenes、P. aeruginosa、E. coli、C. albicans、A. niger、A. clavatus などのさまざまな細菌に対して合成および試験されました。
低酸素抑制剤
前述のように、ホウ素ベースのベンゾ[c][1,2,5]オキサジアゾールとベンゾ[c][1,2,5]チアジアゾールは、低酸素抑制剤として研究されています。これらの化合物は、低酸素誘導因子-1 (HIF-1) を標的にすることで、薬剤耐性を克服し、がん治療を強化することを目指しています。 これらの開発は、低酸素状態の腫瘍細胞に対処するための新しいアプローチを表しています .
作用機序
Target of Action
The primary target of 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol, also known as 6-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol, is the enzyme phosphodiesterase-4 (PDE4) . PDE4 is a key enzyme involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that plays a crucial role in various cellular processes .
Mode of Action
This compound acts as a potent inhibitor of PDE4 . It binds to the catalytic domain of PDE4B2, where its boronic acid moiety chelates with the catalytic bimetal center and overlaps with the phosphate of cAMP during the substrate hydrolysis process . This interaction extends into the adenine pocket, effectively inhibiting the enzyme’s activity .
Biochemical Pathways
By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to increased intracellular levels of cAMP . This, in turn, leads to the activation of protein kinase A (PKA), which phosphorylates various target proteins, affecting numerous cellular processes such as inflammation and immune responses .
Pharmacokinetics
The pharmacokinetic properties of this compound are currently under investigation. It has been shown to penetrate the skin when applied topically . This suggests that it may have good bioavailability when used in topical formulations.
Result of Action
The inhibition of PDE4 and subsequent increase in cAMP levels result in a decrease in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin (IL)-23, IL-17, interferon-gamma (IFN-γ), IL-4, IL-5, IL-13, and IL-22 . These cytokines are involved in the pathological changes in skin structure and barrier function associated with conditions like psoriasis and atopic dermatitis .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
将来の方向性
The development of boron-based heterocycles as potential therapeutic agents is an active area of research . The synthesized hybrids were characterized by suitable spectroscopic techniques, and the biological studies are currently underway . This is the first example to develop boron-based hypoxia agents .
生化学分析
Biochemical Properties
6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with phosphodiesterase (PDE) enzymes, particularly PDE4. This interaction is significant because PDE4 is involved in the regulation of inflammatory responses. The compound acts as an inhibitor of PDE4, thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-4, IL-5, IL-13) . Additionally, 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol has been shown to interact with other biomolecules, including cyclic adenosine monophosphate (cAMP), influencing various cellular processes.
Cellular Effects
The effects of 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol on cells are diverse and impactful. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of PDE4 leads to increased levels of cAMP, which in turn affects the phosphorylation of cAMP response element-binding protein (CREB) and reduces the phosphorylation of extracellular signal-regulated kinases (ERK) . These changes result in altered gene expression and reduced production of inflammatory cytokines. Furthermore, 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol has been observed to affect cellular metabolism by influencing the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the catalytic domain of PDE4, where its oxaborole moiety interacts with the catalytic bimetal center, leading to enzyme inhibition . This interaction prevents the hydrolysis of cAMP, resulting in elevated cAMP levels and subsequent downstream effects on gene expression and cellular signaling. Additionally, 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol may influence other molecular targets, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory effects on PDE4 over extended periods . Degradation products may form under certain conditions, potentially influencing its efficacy. Long-term studies in vitro and in vivo have demonstrated sustained anti-inflammatory effects, with no significant adverse effects on cellular function observed over time.
Dosage Effects in Animal Models
The effects of 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits PDE4 and reduces inflammation without causing significant toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances and mild hepatotoxicity, have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of PDE4 affects the cAMP signaling pathway, which plays a critical role in cellular metabolism . Additionally, it may interact with other metabolic enzymes, influencing the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol within cells and tissues are essential for its biological activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . Specific transporters and binding proteins may facilitate its uptake and localization, ensuring its availability at target sites.
Subcellular Localization
The subcellular localization of 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is crucial for its activity and function. The compound is directed to specific compartments or organelles within cells, where it interacts with its molecular targets . Targeting signals and post-translational modifications may play a role in its localization, ensuring its effective action in modulating cellular processes.
特性
IUPAC Name |
(1-hydroxy-3H-2,1-benzoxaborol-6-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3,11H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQYHQXQCMJSLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B580935.png)
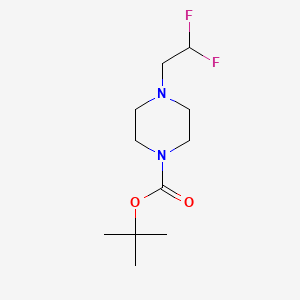
![7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B580938.png)
![8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B580939.png)
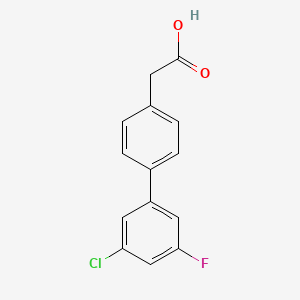

![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one](/img/structure/B580944.png)
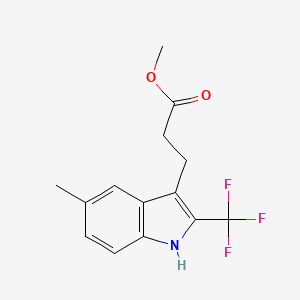


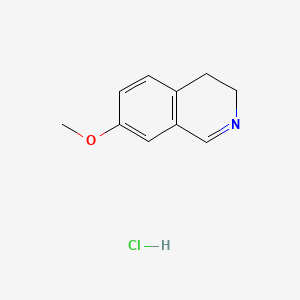
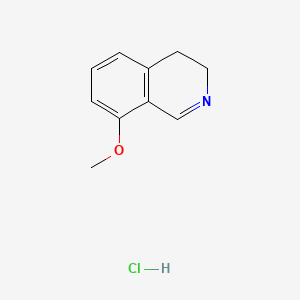
![tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B580953.png)

